

synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

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Compound of Interest

Compound Name: *Methyl N-Boc-2-bromo-5-sulfamoylbenzoate*

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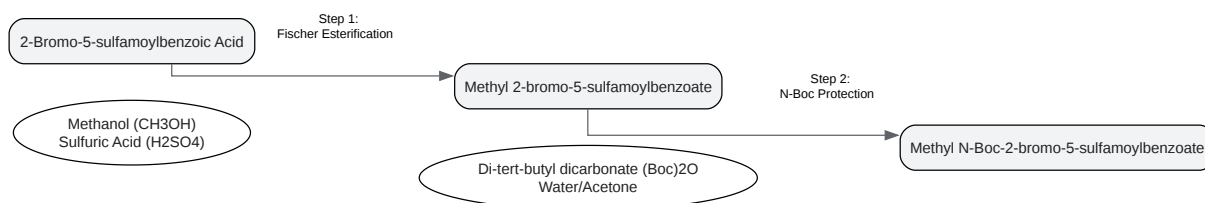
An In-depth Technical Guide to the Synthesis of **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate**

This technical guide provides a detailed synthetic pathway for **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate**, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available 2-bromo-5-sulfamoylbenzoic acid. The protocols described herein are based on established chemical transformations and provide a comprehensive framework for researchers and scientists.

Overall Synthesis Pathway

The synthesis of **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate** is achieved through a two-step reaction sequence:

- Fischer Esterification: The carboxylic acid functionality of 2-bromo-5-sulfamoylbenzoic acid is converted to a methyl ester using methanol under acidic catalysis.
- N-Boc Protection: The sulfonamide group of the resulting methyl ester is subsequently protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.



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Caption: Two-step synthesis of **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate**.

Step 1: Fischer Esterification of 2-Bromo-5-sulfamoylbenzoic Acid

This step involves the acid-catalyzed esterification of the starting material with methanol. The use of a large excess of methanol drives the equilibrium towards the formation of the methyl ester.^{[1][2][3][4][5]}

Experimental Protocol

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-sulfamoylbenzoic acid (1.0 eq).
- Add a large excess of methanol (e.g., 20-30 equivalents, serving as both reagent and solvent).
- Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (e.g., 0.1-0.2 equivalents) to the stirring suspension.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.

- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield Methyl 2-bromo-5-sulfamoylbenzoate.

Quantitative Data

Compound	Molecular Formula	Molar Mass (g/mol)	Molar Equivalents
2-Bromo-5-sulfamoylbenzoic Acid	$\text{C}_7\text{H}_6\text{BrNO}_4\text{S}$	280.09	1.0
Methanol	CH_4O	32.04	20-30
Sulfuric Acid	H_2SO_4	98.08	0.1-0.2
Product: Methyl 2-bromo-5-sulfamoylbenzoate	$\text{C}_8\text{H}_8\text{BrNO}_4\text{S}$	294.12	-

Step 2: N-Boc Protection of Methyl 2-bromo-5-sulfamoylbenzoate

The sulfonamide group of the intermediate is protected using di-tert-butyl dicarbonate. This reaction is typically performed under mild, neutral conditions.^{[6][7]}

Experimental Protocol

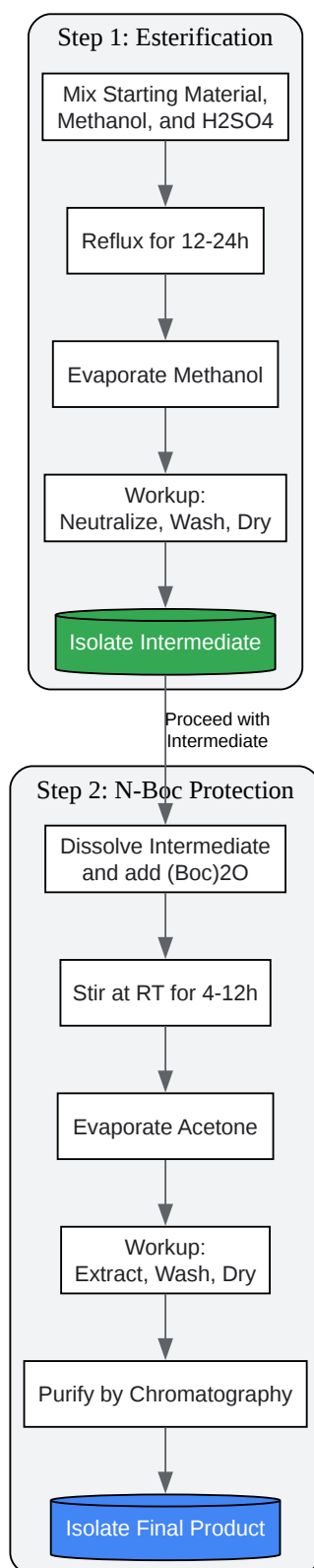
- In a round-bottom flask, dissolve Methyl 2-bromo-5-sulfamoylbenzoate (1.0 eq) in a mixture of acetone and water (e.g., a 1:1 or 2:1 ratio).
- Add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) (1.1-1.5 eq) to the solution.
- Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

- Upon completion, remove the acetone under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the final product, **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate**.

Quantitative Data

Compound	Molecular Formula	Molar Mass (g/mol)	Molar Equivalents
Methyl 2-bromo-5-sulfamoylbenzoate	C ₈ H ₈ BrNO ₄ S	294.12	1.0
Di-tert-butyl dicarbonate	C ₁₀ H ₁₈ O ₅	218.25	1.1-1.5
Product: Methyl N-Boc-2-bromo-5-sulfamoylbenzoate	C ₁₃ H ₁₆ BrNO ₆ S	394.24	-

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate**.

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